1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
Description
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS: 87394-50-1) is a heterocyclic compound featuring a piperazine ring linked to a pyridine moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position. This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine nitrogen contributes to hydrogen bonding and π-π interactions with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16/h1-3,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKCMNQNNNZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007523 | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-63-6, 87394-50-1 | |
| Record name | 1-[3-(Trifluoromethyl)-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87394-50-1 | |
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Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
A common and effective method to prepare this compound involves the nucleophilic substitution of a halogenated trifluoromethylpyridine derivative with piperazine. Typically, 3-chloro-5-(trifluoromethyl)pyridine or 2-chloro-3-(trifluoromethyl)pyridine serves as the electrophilic substrate.
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- Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated temperatures around 80–120 °C to facilitate substitution
- Time: Several hours to overnight stirring
Mechanism:
The lone pair on the nitrogen of piperazine attacks the electron-deficient carbon bearing the halogen on the pyridine ring, displacing the halide ion and forming the desired C–N bond.Example:
Reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine in DMF with K2CO3 at 100 °C yields this compound with good efficiency.
Coupling Reactions Using Thiocarbonyldiimidazole
An alternative preparation involves coupling reactions facilitated by 1,1′-thiocarbonyldiimidazole, which assists in forming carbothioamide linkages between substituted pyridin-2-amines and piperazine derivatives.
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- Starting materials: 4-methylpyridin-2-amine and 1-(3-(trifluoromethyl)phenyl)piperazine
- Catalyst: 1,1′-thiocarbonyldiimidazole
- Temperature: Mild heating at approximately 40 °C
- Outcome: Formation of carbothioamide derivatives that can be further modified or purified
Significance:
This method allows the generation of a small library of analogues by varying the pyridylamine substituents, enabling structure-activity relationship studies.
Palladium-Catalyzed Amination and Cross-Coupling
For more complex derivatives, palladium-catalyzed amination reactions have been employed, particularly for bioisosteric replacements or functional group modifications on the pyridine ring.
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- Pd2(dba)3 as palladium source
- Ligands such as Xantphos
- Bases like cesium carbonate (Cs2CO3)
- Solvents: Acetonitrile (MeCN) or dimethylformamide (DMF)
- Conditions: Reflux or microwave-assisted heating
Applications:
This approach is used to prepare thiadiazole derivatives and other heterocyclic analogues of this compound, expanding the chemical space for pharmaceutical exploration.
Industrial and Scale-Up Considerations
Continuous Flow Synthesis:
Industrial production may utilize continuous flow reactors to improve reaction control, heat transfer, and scalability. This method enhances yield and purity while reducing reaction times.-
- Crystallization from suitable solvents
- Chromatographic methods such as flash chromatography or preparative HPLC
- Use of automated chromatography systems for high-throughput purification
Yield and Purity:
Typical yields range from 70% to 90% depending on the method and scale. Purity is confirmed by NMR, mass spectrometry, and chromatographic analysis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 3-chloro-5-(trifluoromethyl)pyridine + piperazine | K2CO3, DMF | 80–120 | 70–85 | Simple, efficient, widely used |
| Thiocarbonyldiimidazole-Assisted Coupling | 4-methylpyridin-2-amine + 1-(3-(trifluoromethyl)phenyl)piperazine | 1,1′-thiocarbonyldiimidazole, mild heat | ~40 | 60–75 | Enables analogue library synthesis |
| Pd-Catalyzed Amination | Halogenated pyridine derivatives + piperazine | Pd2(dba)3, Xantphos, Cs2CO3, MeCN | Reflux or MW | 50–80 | Suitable for complex derivatives |
| Continuous Flow Industrial Synthesis | Halogenated pyridine + piperazine | Automated reactors, optimized bases | Controlled | 80–90 | Scalable, high purity, efficient |
Research Findings and Analytical Data
- NMR Spectroscopy:
- ^1H NMR confirms the aromatic and piperazine protons with characteristic chemical shifts.
- ^13C NMR shows signals for the trifluoromethyl-substituted pyridine carbons.
- Mass Spectrometry:
- Electrospray ionization (ESI) mass spectra show molecular ion peaks consistent with the expected molecular weight.
- Chromatography:
- High-performance liquid chromatography (HPLC) retention times confirm purity and identity.
- Reaction Monitoring:
- TLC and LC-MS are used to monitor reaction progress and optimize conditions.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Neuropharmacological Applications
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine exhibits significant biological activity, particularly in neuropharmacology. Research indicates that it interacts with various neurotransmitter systems, including serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety.
Case Study: Interaction with TRPV1 Receptors
One notable application involves its role as a transient receptor potential vanilloid 1 (TRPV1) antagonist. A study characterized a related compound, 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid, demonstrating its efficacy in inhibiting cough reflexes in guinea pigs . The compound showed significant binding affinity to the TRPV1 receptor, indicating its potential as an antitussive agent.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that allow for controlled modifications to enhance yield and purity. Various synthetic routes have been explored to develop derivatives that may exhibit improved biological activities or pharmacokinetic profiles.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine | Contains a trifluoromethyl group on a phenyl ring | More potent in certain neuropharmacological assays |
| 1-(2-Pyridyl)piperazine | Substituted piperazine with a pyridine ring | Lacks trifluoromethyl group; different receptor selectivity |
| 1-(4-Fluorophenyl)piperazine | Fluorophenyl substitution instead of trifluoromethyl | Different electronic properties affecting biological activity |
The unique trifluoromethyl substitution on the pyridine ring significantly influences the compound's lipophilicity and receptor interactions compared to similar compounds, potentially enhancing its therapeutic efficacy while minimizing side effects.
Broader Implications in Medicinal Chemistry
Fluorinated compounds like this compound are increasingly prevalent in drug development due to their enhanced bioactivity and metabolic stability. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, highlighting the importance of fluorination in modern pharmaceuticals . The introduction of fluorine can modify physicochemical properties such as lipophilicity and water solubility, which are critical for drug design.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Pyridine Ring
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS: 132834-58-3)
- Structural Difference : The trifluoromethyl group is at the 5-position instead of the 3-position.
- Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to the 3-CF₃ analog but with altered regioselectivity .
- Pharmacological Impact : The 5-CF₃ derivative shows distinct binding profiles. For example, in opioid receptor studies, 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine derivatives demonstrated high μ-opioid receptor (MOR) agonist activity, suggesting positional effects on receptor interaction .
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Phenyl vs. Pyridyl Substituents
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
- Key Differences : Replaces pyridine with a benzene ring.
- Pharmacology: A well-characterized 5-HT1B agonist with antinociceptive effects in rats (ED₅₀ = 25 µg, intrathecal) .
- Selectivity : Less selective for 5-HT1 receptors than pyridinyl derivatives. For example, 1-(2-methoxyphenyl)piperazine shows 100-fold selectivity for 5-HT1 over 5-HT2 sites, whereas TFMPP has only 8-fold selectivity .
1-(3-Phenoxyphenyl)piperazine (A18)
Hybrid Piperazine Derivatives
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a)
- Design : Combines pyridinylpiperazine with a benzoyl group.
- Applications : Exhibits dual-target activity (e.g., dopamine D3 and μ-opioid receptors) with a melting point of 241–242°C and molecular ion peak at m/z 530 . The benzoyl moiety introduces additional hydrophobic interactions, improving target engagement .
1-(2-(Trifluoromethyl)phenyl)piperazine (7k)
- Synthesis : Prepared via alkylation of 1-(2-(trifluoromethyl)phenyl)piperazine.
Biological Activity
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, also known as FT-89126, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₂F₃N₃. The compound features a piperazine ring substituted with a trifluoromethyl group on a pyridine moiety. This unique structure enhances its lipophilicity and metabolic stability, making it a promising candidate for further pharmacological research.
Biological Activity
This compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : It has been identified as an inhibitor of the Escherichia coli AcrAB-TolC efflux pump, which plays a critical role in antibiotic resistance. This inhibition could potentially enhance the efficacy of existing antibiotics against resistant strains.
- Neurotransmitter Receptor Interaction : The compound shows interactions with various neurotransmitter receptors, suggesting possible applications in treating neurological disorders. Its binding affinity to G-protein coupled receptors and ion channels indicates a multifaceted mechanism of action that warrants further investigation.
- Antiviral Activity : Recent studies have highlighted the antiviral properties of related trifluoromethyl pyridine piperazine derivatives. For instance, certain derivatives have been shown to enhance the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), contributing to their antiviral effects in plant systems .
The mechanisms underlying the biological activities of this compound are multifactorial:
- Inhibition of Efflux Pumps : By inhibiting the AcrAB-TolC efflux pump, the compound may disrupt bacterial defense mechanisms, leading to increased susceptibility to antibiotics.
- Receptor Modulation : Its interaction with neurotransmitter receptors may modulate signaling pathways involved in various neurological conditions, although specific pathways remain to be elucidated.
- Induction of Defense Enzymes : In plant systems, certain derivatives have been shown to activate pathways that enhance resistance against viral infections, indicating a potential role as a plant activator .
Case Studies and Research Findings
Several studies have investigated the biological activity and potential applications of this compound:
- Study on Antimicrobial Activity : Research indicated that this compound could serve as an effective antimicrobial agent by targeting bacterial efflux systems. The IC50 values for inhibition were determined through high-throughput screening assays, demonstrating its potency against specific bacterial strains .
- Antiviral Mechanism Exploration : In a study focusing on antiviral activity, derivatives were synthesized and evaluated for their ability to induce systemic acquired resistance (SAR) in plants. The results showed that certain derivatives significantly enhanced enzyme activities associated with plant defense mechanisms .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine | Similar piperazine structure with a fluoro group | Potentially similar receptor interactions |
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | Chlorine substitution on pyridine | Inhibitory effects on different enzyme targets |
| 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine | Trifluoromethyl group on a different position | Varying receptor affinities |
The distinct positioning of the trifluoromethyl group on the pyridine ring significantly influences the biological activity and pharmacological properties compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, and what factors influence reaction yields?
- Methodology : The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, describes a reflux-based coupling of 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine with a tetrahydro-2H-pyran derivative in acetonitrile (ACN), followed by flash chromatography purification (10% DMA eluent) to achieve 22% yield . Copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in , can also be adapted using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system . Low yields (e.g., 22–43%) are often due to steric hindrance from the trifluoromethyl group or competing side reactions; optimizing stoichiometry, solvent polarity, and catalyst loading can mitigate this .
Q. How is the structural integrity of this compound derivatives validated post-synthesis?
- Methodology : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical. For instance, reports >97% HPLC purity for analogous compounds, with NMR data matching calculated δ-values (e.g., 1H NMR at 400 MHz in CDCl₃) . Mass spectrometry (MS) and high-resolution MS (HRMS) confirm molecular weights within ±2 ppm accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for dual-target receptor selectivity?
- Methodology : highlights the use of the trifluoromethylpyridinyl-piperazine scaffold in designing dual-target ligands for dopamine D3 (D3R) and μ-opioid (MOR) receptors. Key strategies include:
- Introducing substituents (e.g., pyridinyl or benzodioxinyl groups) to enhance D3R/MOR binding .
- Computational docking (e.g., using Vina or AutoDock) to predict binding affinities and selectivity ratios .
- In vitro assays (e.g., radioligand displacement) to validate receptor affinity (Ki values) .
Q. What strategies address contradictions in biological activity data for trifluoromethylpyridinyl-piperazine derivatives?
- Methodology : Discrepancies in potency (e.g., antichlamydial IC₅₀ values) may arise from assay conditions or impurity profiles. Solutions include:
- Re-evaluating purity via HPLC-MS and re-testing in standardized assays .
- Comparative studies using isogenic cell lines to control for metabolic variability .
- Meta-analysis of published data to identify trends (e.g., substituent effects on logP and bioavailability) .
Q. How are in vivo pharmacokinetic properties optimized for piperazine-based therapeutics?
- LogP adjustments (via substituents like -OCH₃ or -CF₃) to balance blood-brain barrier (BBB) penetration and metabolic stability .
- Metabolic stability assays in liver microsomes to identify vulnerable sites (e.g., N-dealkylation) .
- Pharmacokinetic profiling (e.g., t₁/₂, Cmax) in rodent models using LC-MS/MS quantification .
Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
